Cas no 63053-54-3 (methyl 2-oxo-2-(2-oxocyclopentyl)acetate)

Methyl 2-oxo-2-(2-oxocyclopentyl)acetate is a versatile cyclic ketoester with applications in organic synthesis and pharmaceutical intermediates. Its bifunctional structure, featuring both a cyclopentanone and an α-ketoester moiety, makes it a valuable building block for constructing complex molecules. The compound exhibits high reactivity in condensation, alkylation, and cyclization reactions, enabling efficient synthesis of heterocycles and functionalized cyclopentane derivatives. Its stability under standard conditions allows for straightforward handling and storage. The ester group enhances solubility in common organic solvents, facilitating downstream modifications. This compound is particularly useful in medicinal chemistry for developing bioactive scaffolds due to its ability to introduce both carbonyl and ester functionalities in a single step.
methyl 2-oxo-2-(2-oxocyclopentyl)acetate structure
63053-54-3 structure
Product Name:methyl 2-oxo-2-(2-oxocyclopentyl)acetate
CAS No:63053-54-3
MF:C8H10O4
MW:170.162602901459
MDL:MFCD06644285
CID:3057489
PubChem ID:4737217
Update Time:2025-05-24

methyl 2-oxo-2-(2-oxocyclopentyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Oxo-(2-oxo-cyclopentyl)-acetic acid methyl ester
    • methyl 2-oxo-2-(2-oxocyclopentyl)acetate
    • EN300-27846
    • Cyclopentaneacetic acid, a,2-dioxo-, methyl ester
    • AKOS000271388
    • F3250-0583
    • Z57912368
    • G41592
    • 63053-54-3
    • AKOS016039335
    • SCHEMBL7614074
    • STL257886
    • BBL030558
    • Methyl2-oxo-2-(2-oxocyclopentyl)acetate
    • VS-09891
    • methyl oxo(2-oxocyclopentyl)acetate
    • CS-0301813
    • NCA05354
    • MDL: MFCD06644285
    • Inchi: 1S/C8H10O4/c1-12-8(11)7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3
    • InChI Key: VTYYHQNFQPOVDL-UHFFFAOYSA-N
    • SMILES: O=C1CCCC1C(C(=O)OC)=O

Computed Properties

  • Exact Mass: 170.05790880g/mol
  • Monoisotopic Mass: 170.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 60.4Ų

methyl 2-oxo-2-(2-oxocyclopentyl)acetate Pricemore >>

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Additional information on methyl 2-oxo-2-(2-oxocyclopentyl)acetate

Methyl 2-Oxo-2-(2-Oxocyclopentyl)Acetate: A Comprehensive Overview

Methyl 2-Oxo-2-(2-Oxocyclopentyl)Acetate, identified by the CAS number 63053-54-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a cyclopentane ring fused with a ketone group and an ester moiety, has garnered attention due to its potential applications in drug design and as a building block in synthetic chemistry.

The molecular structure of methyl 2-oxo-2-(2-oxocyclopentyl)acetate is characterized by a cyclopentane ring substituted with a ketone group at the 2-position and an acetyl group attached via an ester linkage. This configuration imparts the molecule with interesting physical and chemical properties, making it a valuable compound for various research endeavors. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of compounds with potential anti-inflammatory and antioxidant properties.

One of the most notable aspects of this compound is its versatility in synthetic applications. Researchers have utilized methyl 2-oxo-2-(2-oxocyclopentyl)acetate as an intermediate in the construction of complex ring systems, leveraging its reactivity to form diverse structures. For instance, its participation in cycloaddition reactions has been explored, offering new avenues for the creation of polycyclic compounds with intricate architectures.

In terms of biological activity, methyl 2-oxo-2-(2-oxocyclopentyl)acetate has shown promise in preliminary assays targeting inflammatory pathways. Studies conducted in vitro have demonstrated its ability to inhibit certain enzymes associated with inflammation, suggesting potential therapeutic applications. However, further research is required to fully elucidate its mechanism of action and safety profile.

The synthesis of methyl 2-oxo-2-(2-oxocyclopentyl)acetate has been optimized through various methodologies, with modern approaches emphasizing sustainability and efficiency. Recent advancements include the use of catalytic asymmetric synthesis to construct the chiral centers within the molecule, enabling access to enantiomerically pure forms that are crucial for pharmacological studies.

From an analytical standpoint, the compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided insights into its conformational preferences and stability under different conditions, which are critical for its application in both laboratory settings and industrial processes.

In conclusion, methyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS No. 63053-54-3) stands as a versatile and intriguing compound with a wide range of applications across organic chemistry and pharmacology. Its unique structure, coupled with recent research findings, underscores its potential as a key player in the development of novel therapeutic agents and advanced materials.

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